methyl 6-fluoro-5-formylpyridine-2-carboxylate
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Overview
Description
Methyl 6-fluoro-5-formylpyridine-2-carboxylate is an organic compound with the molecular formula C8H6FNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and formyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-5-formylpyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate at elevated temperatures . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The reaction conditions are optimized to ensure safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-5-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 6-fluoro-5-carboxypyridine-2-carboxylate.
Reduction: Methyl 6-fluoro-5-hydroxymethylpyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluoro-5-formylpyridine-2-carboxylate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-5-formylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the formyl group participates in various biochemical reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Similar structure but with a bromine atom instead of a formyl group.
Methyl 6-amino-5-fluoropyridine-2-carboxylate: Contains an amino group instead of a formyl group.
Uniqueness
Methyl 6-fluoro-5-formylpyridine-2-carboxylate is unique due to the presence of both fluorine and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in various synthetic and research applications.
Properties
CAS No. |
1260664-15-0 |
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Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
methyl 6-fluoro-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-4H,1H3 |
InChI Key |
BLDIHXGOJXUTEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C=O)F |
Purity |
95 |
Origin of Product |
United States |
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